molecular formula C9H13N3O3S B10896737 Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate

Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate

Cat. No.: B10896737
M. Wt: 243.29 g/mol
InChI Key: KIXNKNWVJCQBBX-UHFFFAOYSA-N
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Description

METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE typically involves the reaction of appropriate thiazole derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, may also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of thiazole derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the thiazole ring and the dimethylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of METHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-1,3-THIAZOL-2-YL}CARBAMATE lies in its specific structural features, such as the presence of both a carbamate and a thiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

methyl N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C9H13N3O3S/c1-5-6(7(13)12(2)3)16-8(10-5)11-9(14)15-4/h1-4H3,(H,10,11,14)

InChI Key

KIXNKNWVJCQBBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC)C(=O)N(C)C

Origin of Product

United States

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